molecular formula C45H49N7O11S B1665046 Afeletecan CAS No. 215604-75-4

Afeletecan

Cat. No. B1665046
CAS RN: 215604-75-4
M. Wt: 896 g/mol
InChI Key: SLOJCSGNHWIKIG-JNYZSSQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afeletecan, also known as BAY 56-3722, is a water-soluble camptothecin derivative conjugated to a carbohydrate moiety exhibiting antineoplastic activity. BAY 56-3722 stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. The peptide carbohydrate moiety of this agent stabilizes the lactone form of camptothecin in blood.

Scientific Research Applications

Allele Frequency Net Database and Disease Associations

The Allele Frequency Net Database (AFND) provides insights into immune gene frequencies related to human leukocyte antigens (HLA), killer-cell immunoglobulin-like receptors (KIR), and cytokine gene polymorphisms. This resource is crucial for histocompatibility, immunogenetics, and pharmacogenetics studies. AFND's recent updates include sections on HLA epitope frequencies and HLA associations with adverse drug reactions (ADRs), extending its use to new areas of research (Gonzalez-Galarza et al., 2014) (Gonzalez-Galarza et al., 2019).

Irinotecan Resistance in Cancer Models

Research has focused on the resistance mechanisms to drugs like Irinotecan, a key medication in metastatic colon cancer treatment. Studies have identified genetic predispositions and polymorphisms affecting drug metabolism and toxicity, particularly involving the UGT1A1 gene. This research is pivotal in individualizing cancer treatment and understanding drug resistance mechanisms (de Man et al., 2018) (Iyer et al., 1998).

Hepatocellular Carcinoma and Entecavir Treatment

Studies on entecavir, an antiviral agent, have highlighted its efficacy in reducing hepatic events and deaths in chronic hepatitis B patients with liver cirrhosis. This showcases the potential of entecavir as a therapeutic option in managing liver-related complications (Wong et al., 2013).

Atomic Force Microscopy in Biological Research

Atomic Force Microscopy (AFM) has emerged as a significant tool in biological research, offering detailed analysis of DNA and other biological structures. Its applications in understanding DNA mapping, sizing, and its role in cancer research and nanotechnology are particularly noteworthy (Shao et al., 1996) (Hansma, 2001).

Gene Polymorphisms and Drug Toxicity

The discovery of UGT1A1 gene polymorphisms has been pivotal in predicting hematologic toxicity in patients treated with Irinotecan. This highlights the importance of genetic profiling in anticipating and managing drug-related toxicities (Côté et al., 2007).

Nanoliposomal Irinotecan in Cancer Treatment

Studies on MM-398, a nanoliposomal form of Irinotecan, demonstrate its enhanced antitumor activity in pediatric cancer models, especially Ewing's Family Tumor Xenografts. This underscores the potential of novel drug formulations in improving treatment efficacy (Kang et al., 2015).

properties

CAS RN

215604-75-4

Product Name

Afeletecan

Molecular Formula

C45H49N7O11S

Molecular Weight

896 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1

InChI Key

SLOJCSGNHWIKIG-JNYZSSQASA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Afeletecan;  BAY 56-3722;  BAY-563722;  BAY56-3722

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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